BMS-191011

Vue d'ensemble

Description

BMS 191011 est un composé chimique connu pour sa capacité à ouvrir les canaux potassiques activés par le calcium à grande conductance. Ce composé a montré des propriétés neuroprotectrices significatives dans divers modèles animaux d'accident vasculaire cérébral .

Applications De Recherche Scientifique

BMS 191011 has a wide range of scientific research applications:

Chemistry: It is used as a tool to study the properties and functions of large-conductance calcium-activated potassium channels.

Biology: It helps in understanding the role of these channels in various biological processes.

Medicine: BMS 191011 has shown neuroprotective effects in animal models of stroke, making it a potential candidate for stroke treatment

Industry: It is used in the development of new drugs and therapeutic agents.

Mécanisme D'action

Target of Action

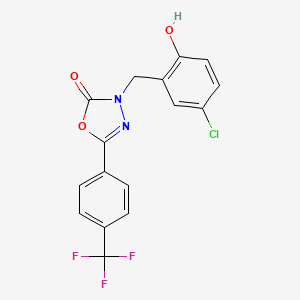

BMS-191011, also known as 3-(5-Chloro-2-hydroxybenzyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2(3H)-one or BMS-A, is a potent opener of the large-conductance Ca2±activated potassium (BKCa) channels . These channels play a crucial role in modulating vascular smooth muscle tone .

Mode of Action

This compound interacts with its target, the BKCa channels, by opening them . This interaction leads to the activation of these channels, which in turn modulates the vascular smooth muscle tone .

Biochemical Pathways

The activation of BKCa channels by this compound affects the biochemical pathways related to vascular smooth muscle tone regulation . The BKCa channels are a common downstream effector of nitric oxide (NO) and prostaglandin I2 in vasodilatory mechanisms in many blood vessels .

Pharmacokinetics

The pharmacokinetics of this compound involve its administration through intravenous injection . The compound is administered at doses ranging from 10-100 µg/kg . .

Result of Action

The activation of BKCa channels by this compound results in the dilation of rat retinal arterioles . This dilation occurs without significantly altering systemic blood pressure and heart rate . This compound has also shown neuroprotective activities in rodent models of stroke .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the vasodilator responses to this compound were significantly diminished by intravitreal injection of iberiotoxin, an inhibitor of BKCa channels . This suggests that the presence of certain substances in the environment can influence the efficacy of this compound.

Analyse Biochimique

Biochemical Properties

BMS-191011 plays a crucial role in biochemical reactions by acting as an opener of BKCa channels. These channels are essential for regulating potassium ion flow across cell membranes, which in turn influences cellular excitability and neurotransmitter release. This compound interacts with the BKCa channels by binding to specific sites on the channel protein, leading to its activation. This interaction enhances the flow of potassium ions, thereby stabilizing the membrane potential and reducing cellular excitability .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In neuronal cells, it exerts neuroprotective effects by reducing excitotoxicity and oxidative stress. This compound also influences cell signaling pathways, particularly those involving calcium ions, by modulating the activity of BKCa channels. Additionally, this compound has been observed to impact gene expression related to cell survival and apoptosis, thereby promoting cell viability and reducing cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the BKCa channels, leading to their activation. This activation results in an increased flow of potassium ions out of the cells, which hyperpolarizes the cell membrane and reduces cellular excitability. This compound also inhibits the influx of calcium ions, thereby reducing calcium-mediated cellular damage. These effects at the molecular level contribute to the compound’s neuroprotective properties and its ability to improve retinal circulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and retains its activity over extended periods. In in vitro studies, this compound has shown sustained activation of BKCa channels, leading to prolonged neuroprotective effects. In in vivo studies, the compound has demonstrated long-term benefits in reducing stroke-induced damage and improving retinal blood flow .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively opens BKCa channels and provides neuroprotection without significant adverse effects. At higher doses, this compound may cause toxicity and adverse effects, such as hypotension and bradycardia. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in metabolic pathways related to potassium ion regulation and calcium signaling. The compound interacts with enzymes and cofactors that modulate the activity of BKCa channels, thereby influencing metabolic flux and metabolite levels. These interactions contribute to the overall effects of this compound on cellular function and neuroprotection .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, such as the brain and retina. The efficient transport and distribution of this compound are crucial for its therapeutic efficacy and targeted action .

Subcellular Localization

This compound is localized in specific subcellular compartments, including the plasma membrane and mitochondria. The compound’s activity and function are influenced by its subcellular localization, as it interacts with BKCa channels present in these compartments. Targeting signals and post-translational modifications may direct this compound to these specific locations, enhancing its therapeutic effects .

Méthodes De Préparation

La synthèse de BMS 191011 implique plusieurs étapes. Le processus commence avec l'hydrazine de 4-trifluorométhylbenzoyle comme matériau de départ. Les étapes comprennent la carbonylation oxydative, la protection méthylique, l'halogénation, l'amination et la déprotection . Les conditions réactionnelles sont douces et les matières premières sont facilement accessibles .

Analyse Des Réactions Chimiques

BMS 191011 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants incluent le permanganate de potassium et le trioxyde de chrome.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants incluent l'hydrure de lithium aluminium et le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

BMS 191011 a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé comme outil pour étudier les propriétés et les fonctions des canaux potassiques activés par le calcium à grande conductance.

Biologie : Il aide à comprendre le rôle de ces canaux dans divers processus biologiques.

Médecine : BMS 191011 a montré des effets neuroprotecteurs dans des modèles animaux d'accident vasculaire cérébral, ce qui en fait un candidat potentiel pour le traitement de l'AVC

Industrie : Il est utilisé dans le développement de nouveaux médicaments et agents thérapeutiques.

Mécanisme d'action

BMS 191011 exerce ses effets en ouvrant les canaux potassiques activés par le calcium à grande conductance. Cette action conduit à la dilatation des vaisseaux sanguins, en particulier dans la rétine, sans affecter significativement la pression artérielle systémique et la fréquence cardiaque . Les cibles moléculaires comprennent les canaux potassiques et les voies impliquées sont liées à la régulation du tonus musculaire lisse vasculaire .

Comparaison Avec Des Composés Similaires

BMS 191011 est unique par rapport à d'autres composés similaires en raison de ses puissantes propriétés neuroprotectrices et de sa capacité à dilater les artérioles rétiniennes sans effets secondaires cardiovasculaires significatifs . Des composés similaires comprennent :

NS 1619 : Un autre ouvreur des canaux potassiques activés par le calcium à grande conductance.

WAY-252623 : Un composé ayant des propriétés d'ouverture des canaux similaires mais des effets pharmacologiques différents.

BMS 191011 se démarque par ses applications spécifiques dans la neuroprotection et l'amélioration de la circulation rétinienne .

Propriétés

IUPAC Name |

3-[(5-chloro-2-hydroxyphenyl)methyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClF3N2O3/c17-12-5-6-13(23)10(7-12)8-22-15(24)25-14(21-22)9-1-3-11(4-2-9)16(18,19)20/h1-7,23H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKOWACXSXTXRKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(C(=O)O2)CC3=C(C=CC(=C3)Cl)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClF3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70174141 | |

| Record name | BMS-191011 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202821-81-6 | |

| Record name | BMS-191011 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202821816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-191011 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 202821-81-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BMS-191011 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW7MXS978N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.